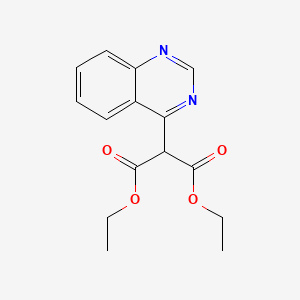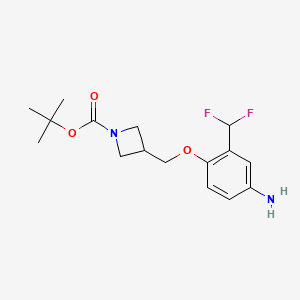![molecular formula C31H43F3N6O8S B13712407 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid is a complex organic compound that combines the functionalities of biotin, a diazirine group, and a trifluoromethyl group. This compound is of significant interest in biochemical research due to its unique properties, which make it useful in various applications such as photoaffinity labeling and bioconjugation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid typically involves multiple steps:
Biotinylation: The biotin moiety is first attached to a hexanoic acid linker.
Ethoxylation: The biotinylated hexanoic acid is then reacted with ethylene glycol to introduce the ethoxy groups.
Diazirine Introduction: The diazirine group is introduced through a reaction with a suitable diazirine precursor.
Trifluoromethylation: Finally, the trifluoromethyl group is added using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the diazirine or trifluoromethyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid has several scientific research applications:
Photoaffinity Labeling: The diazirine group can be activated by UV light to form a reactive carbene, which can covalently bind to nearby biomolecules, allowing for the study of protein interactions.
Bioconjugation: The biotin moiety allows for easy conjugation to streptavidin or avidin, facilitating the purification and detection of biotinylated molecules.
Drug Delivery: The compound’s ability to form stable conjugates with various biomolecules makes it a potential candidate for targeted drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid involves several molecular targets and pathways:
Photoactivation: Upon exposure to UV light, the diazirine group forms a reactive carbene that can covalently bind to nearby molecules.
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin or avidin, facilitating the capture and detection of biotinylated molecules.
Trifluoromethyl Group: The trifluoromethyl group can enhance the compound’s stability and binding affinity to certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Biotinylated Compounds: Compounds that contain biotin moieties for bioconjugation.
Diazirine-Containing Compounds: Compounds with diazirine groups for photoaffinity labeling.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups for enhanced stability and binding affinity.
Uniqueness
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid is unique in that it combines all three functionalities (biotin, diazirine, and trifluoromethyl) in a single molecule, making it a versatile tool for biochemical research.
Propiedades
Fórmula molecular |
C31H43F3N6O8S |
|---|---|
Peso molecular |
716.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |
InChI |
InChI=1S/C31H43F3N6O8S/c32-31(33,34)30(39-40-30)20-9-10-21(28(43)44)23(18-20)48-17-16-47-15-14-46-13-12-36-26(42)7-2-1-5-11-35-25(41)8-4-3-6-24-27-22(19-49-24)37-29(45)38-27/h9-10,18,22,24,27H,1-8,11-17,19H2,(H,35,41)(H,36,42)(H,43,44)(H2,37,38,45) |
Clave InChI |
NQAZCDBRNFZKCC-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


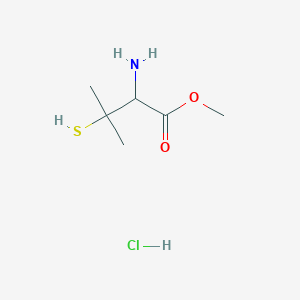
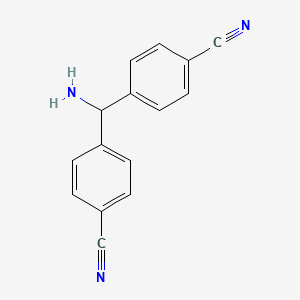

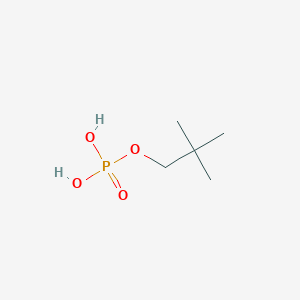
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
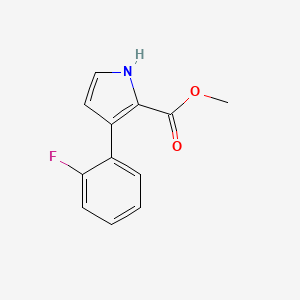
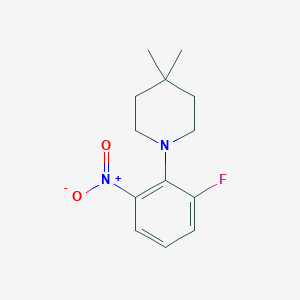
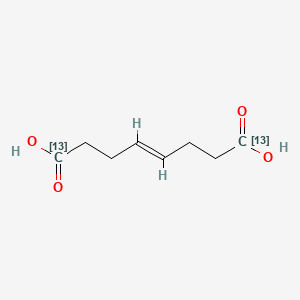
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)

